Bantag-1 Exhibits >10,000-Fold Selectivity for hBRS-3 Over GRPR and NMBR
Bantag-1 demonstrates exceptional selectivity for the human bombesin receptor subtype-3 (hBRS-3) over the closely related gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR). In direct radioligand binding assays using ¹²⁵I-Bantag-1, the compound exhibited >10,000-fold selectivity for hBRS-3, with negligible binding to GRPR or NMBR at concentrations up to 10 μM [1]. This selectivity is quantified as an IC50 of >10,000 nM for GRPR and NMBR, contrasting sharply with the 1.3 nM affinity for hBRS-3 . In contrast, the pan-bombesin receptor agonist peptide #1 shows only 2- to 5-fold selectivity between these receptors [2].
| Evidence Dimension | Selectivity for BRS-3 over GRPR and NMBR |
|---|---|
| Target Compound Data | IC50 for GRPR/NMBR >10,000 nM; Affinity for hBRS-3 = 1.3 nM |
| Comparator Or Baseline | Peptide #1 (pan-agonist): IC50 for GRPR = 2 nM, NMBR = 10 nM, hBRS-3 = 2 nM |
| Quantified Difference | Bantag-1: >10,000-fold selectivity; Peptide #1: ~2-5 fold selectivity |
| Conditions | Radioligand binding assay using ¹²⁵I-Bantag-1 in hBRS-3, GRPR, and NMBR expressing cells |
Why This Matters
For researchers studying BRS-3-specific signaling in tissues co-expressing multiple bombesin receptor subtypes (e.g., lung cancer cells, CNS), this level of selectivity eliminates confounding off-target effects, ensuring that observed phenotypes are attributable solely to BRS-3 engagement.
- [1] Ramos-Alvarez I, Lee L, Mantey SA, Jensen RT. Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors. Journal of Pharmacology and Experimental Therapeutics. 2019;370(3):454-465. View Source
- [2] Moreno P, Mantey SA, Lee SH, et al. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors. Journal of Pharmacology and Experimental Therapeutics. 2013;347(1):100-116. View Source
